Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate

Description

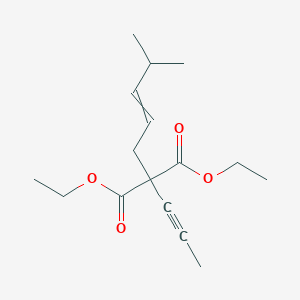

Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is a substituted malonate ester with a molecular formula of C₁₅H₂₀O₄ (molecular weight: 264.31 g/mol). Its structure comprises a central propanedioate core esterified with ethyl groups, with two substituents attached to the central carbon: a 4-methylpent-2-en-1-yl group (a branched alkenyl chain) and a prop-1-yn-1-yl group (a terminal alkyne). These substituents confer distinct electronic and steric properties, influencing reactivity and physical characteristics.

The compound’s structural elucidation likely relies on X-ray crystallography techniques, as implemented in programs like SHELXL for refinement and validated through protocols described in chemical crystallography literature .

Properties

CAS No. |

656234-73-0 |

|---|---|

Molecular Formula |

C16H24O4 |

Molecular Weight |

280.36 g/mol |

IUPAC Name |

diethyl 2-(4-methylpent-2-enyl)-2-prop-1-ynylpropanedioate |

InChI |

InChI=1S/C16H24O4/c1-6-11-16(14(17)19-7-2,15(18)20-8-3)12-9-10-13(4)5/h9-10,13H,7-8,12H2,1-5H3 |

InChI Key |

MNHATMPNBRAQBW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=CC(C)C)(C#CC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the alkylation of diethyl malonate with appropriate alkyl halides. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium carbonate to deprotonate the diethyl malonate, followed by the addition of the alkyl halides under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Alkyl halides and nucleophiles such as amines or thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce fully saturated hydrocarbons .

Scientific Research Applications

Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with various molecular targets. The alkyne and alkene groups can participate in addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Key Compounds for Comparison:

Diethyl (1H-1,2,4-triazol-1-yl)propanedioate (C₉H₁₃N₃O₄; MW: 227.22 g/mol)

Diethyl dibutylpropanedioate (C₁₅H₂₈O₄; MW: 272.38 g/mol)

Diethyl (phenyl)propanedioate (C₁₃H₁₆O₄; MW: 236.26 g/mol)

Physical Properties and Stability

- Melting Points : The triazole derivative likely has a higher melting point (due to H-bonding) compared to the target compound, which is predicted to be liquid at room temperature.

- Stability : The alkynyl group in the target compound may pose stability challenges under acidic or oxidizing conditions, whereas the triazole derivative is thermally stable .

Notes on Structural Validation and Refinement

Accurate characterization of such compounds relies on crystallographic tools like SHELXL for refinement and validation protocols to ensure data integrity . For instance, the triazole derivative’s structure was confirmed using similar methodologies .

Biological Activity

Overview of Diethyl (4-methylpent-2-en-1-yl)(prop-1-yn-1-yl)propanedioate

This compound is an organic compound that belongs to the class of diesters. It features a complex structure that includes both alkenyl and alkyne functionalities, which are often associated with varied biological activities. These types of compounds can exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The biological activity of diesters like this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Many diesters act as inhibitors for various enzymes involved in metabolic pathways, which can lead to altered cell signaling and proliferation.

- Interaction with Cell Membranes : The lipophilic nature of such compounds allows them to integrate into cellular membranes, affecting membrane fluidity and function.

Case Studies

- Anticancer Activity : A study on structurally similar compounds demonstrated that certain diesters exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- Antimicrobial Efficacy : Research has shown that compounds with alkenyl and alkyne groups possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes.

- Inflammation Reduction : Some diesters have been reported to reduce inflammatory markers in animal models, indicating potential use in treating inflammatory diseases.

Data Table: Biological Activities of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.